
(S)-2-Amino-3-(4-iodophenyl)propanenitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(4-iodophenyl)propanenitrile hydrochloride is a chiral organic compound that features an amino group, a nitrile group, and an iodophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(4-iodophenyl)propanenitrile hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chiral amino acid derivative.
Iodination: The aromatic ring is iodinated using iodine and a suitable oxidizing agent.
Nitrile Formation: The nitrile group is introduced through a dehydration reaction of the corresponding amide or by using a cyanation reagent.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-2-Amino-3-(4-iodophenyl)propanenitrile hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, such as Suzuki and Sonogashira couplings, to form new carbon-carbon bonds.
Oxidation and Reduction: The amino and nitrile groups can be oxidized or reduced under appropriate conditions to form corresponding amides, amines, or carboxylic acids.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid or amide.
Common Reagents and Conditions:
Suzuki Coupling: Palladium catalyst, base (e.g., K2CO3), and boronic acid.
Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and terminal alkyne.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution Products: New aryl or alkyl derivatives.
Oxidation Products: Amides or carboxylic acids.
Reduction Products: Amines or alcohols.
Applications De Recherche Scientifique
(S)-2-Amino-3-(4-iodophenyl)propanenitrile hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industrial Applications: The compound is used in the development of new materials and catalysts for chemical processes.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-(4-iodophenyl)propanenitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group enhances its binding affinity to these targets, while the amino and nitrile groups participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- (S)-2-Amino-3-(4-bromophenyl)propanenitrile hydrochloride
- (S)-2-Amino-3-(4-chlorophenyl)propanenitrile hydrochloride
- (S)-2-Amino-3-(4-fluorophenyl)propanenitrile hydrochloride
Comparison:
- Uniqueness: The presence of the iodine atom in (S)-2-Amino-3-(4-iodophenyl)propanenitrile hydrochloride imparts unique reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and higher polarizability enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions.
- Reactivity: The iodophenyl group is more reactive in substitution reactions compared to its halogen counterparts, making it a valuable intermediate in synthetic chemistry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
1159489-38-9 |
|---|---|
Formule moléculaire |
C9H10ClIN2 |
Poids moléculaire |
308.54 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(4-iodophenyl)propanenitrile;hydrochloride |
InChI |
InChI=1S/C9H9IN2.ClH/c10-8-3-1-7(2-4-8)5-9(12)6-11;/h1-4,9H,5,12H2;1H/t9-;/m0./s1 |
Clé InChI |
XVXWSENRIJBQOP-FVGYRXGTSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C#N)N)I.Cl |
SMILES canonique |
C1=CC(=CC=C1CC(C#N)N)I.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


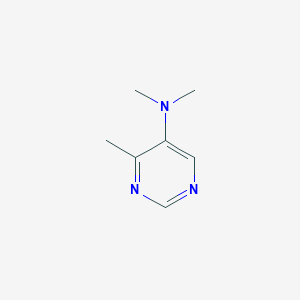
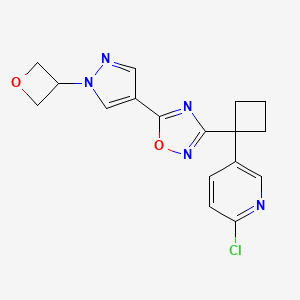
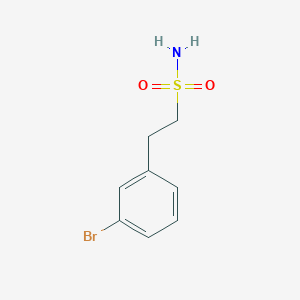
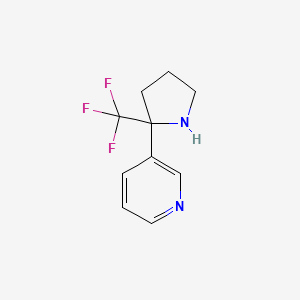
![1-Methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B15245741.png)
![5-Chloro-3-(3-(trifluoromethoxy)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15245748.png)
![2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B15245750.png)

![Tert-butyl (6-bromoimidazo[1,2-A]pyridin-2-YL)carbamate](/img/structure/B15245769.png)
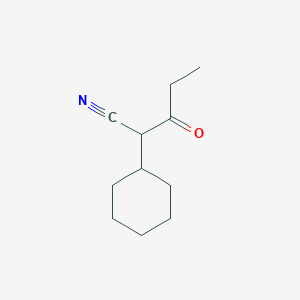
![(3aR,5S,6R,6aR)-2,2-dimethyl-5-[(2R)-thiiran-2-yl]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B15245785.png)

![3-Chloro-1-ethyl-7H-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one](/img/structure/B15245793.png)
![2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245800.png)
